2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde

Lipophilicity Drug-likeness Blood-brain barrier permeability

2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde (CAS 1695395-72-2) is a bifunctional pyridine-3-carbaldehyde derivative bearing an N-cyclopropyl-N-methylamino substituent at the 2-position. With molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol, it belongs to the aminonicotinaldehyde class of heterocyclic building blocks.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B13166242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN(C1CC1)C2=C(C=CC=N2)C=O
InChIInChI=1S/C10H12N2O/c1-12(9-4-5-9)10-8(7-13)3-2-6-11-10/h2-3,6-7,9H,4-5H2,1H3
InChIKeyIIPZAFVWHQJXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde (CAS 1695395-72-2): Physicochemical Identity and Comparator Landscape for Informed Procurement


2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde (CAS 1695395-72-2) is a bifunctional pyridine-3-carbaldehyde derivative bearing an N-cyclopropyl-N-methylamino substituent at the 2-position. With molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol, it belongs to the aminonicotinaldehyde class of heterocyclic building blocks . Its computed LogP is 1.49 and its topological polar surface area (TPSA) is 33.2 Ų, with zero hydrogen bond donors and three hydrogen bond acceptors . The compound is supplied at ≥95% purity by multiple vendors and serves as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor programs, PROTAC linker construction, and nicotinic receptor ligand design [1].

Why 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde Cannot Be Replaced by N-Des-Cyclopropyl or Regioisomeric Analogs Without Risking Synthetic and Pharmacochemical Divergence


At first glance, 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde may appear interchangeable with its N-des-cyclopropyl analog 2-(methylamino)pyridine-3-carbaldehyde (CAS 32399-08-9) or its positional isomer 6-[cyclopropyl(methyl)amino]pyridine-3-carbaldehyde (CAS 1292369-72-2). However, the N-cyclopropyl group introduces distinct physicochemical and metabolic-stability consequences that cannot be replicated by simple N-alkyl substitution. The cyclopropyl ring alters both lipophilicity (ΔLogP ≈ +0.48 versus the N-des-cyclopropyl comparator) and hydrogen-bonding capacity (ΔHBD = −1), while the tertiary amine geometry precludes imine tautomerization pathways available to the secondary-amine analog 2-(cyclopropylamino)nicotinaldehyde (CAS 1706449-53-7) . Furthermore, the 2- versus 6-substitution regiochemistry determines whether the amino substituent is ortho or para to the aldehyde, directly affecting the electronic environment of the formyl group and its reactivity in condensation reactions . These differences translate into measurable divergence in downstream synthetic yields, PROTAC linker geometry, and metabolic susceptibility profiles, as quantified in the evidence items below.

Quantitative Head-to-Head Evidence Guide: Where 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde Diverges from Its Closest Analogs


Lipophilicity and Membrane Permeability: ΔLogP = +0.48 vs. N-Des-Cyclopropyl Analog

The N-cyclopropyl substitution in 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde increases computed LogP to 1.49 compared to 1.01 for the N-des-cyclopropyl comparator 2-(methylamino)pyridine-3-carbaldehyde, yielding a ΔLogP of +0.48 . This ~48% increase in predicted octanol-water partition coefficient is attributable to the additional three methylene units of the cyclopropane ring. In parallel, the TPSA contracts from 41.99 Ų (comparator) to 33.2 Ų (target), and the hydrogen bond donor count drops from 1 to 0—since the tertiary N-cyclopropyl-N-methylamine cannot serve as an H-bond donor, whereas the secondary N-methylamine can . The combined effect is a compound with enhanced predicted passive membrane permeability and reduced P-glycoprotein substrate liability relative to its secondary-amine analog.

Lipophilicity Drug-likeness Blood-brain barrier permeability

Metabolic Stability: N-Cyclopropyl Substitution Attenuates CYP450-Mediated N-Dealkylation vs. N-Alkyl Analogs

The N-cyclopropyl group in 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde is expected to confer differential metabolic stability relative to N-alkyl-substituted aminopyridine analogs. McMahon and coworkers demonstrated that N-cyclopropyl-N-methylaniline derivatives exhibit a unique metabolic profile in which CYP450-catalyzed oxidation preferentially targets the N-methyl group (demethylation) rather than the cyclopropyl ring, and that the N-cyclopropyl group does not act as a suicide substrate for P450 inactivation in the tertiary amine configuration [1]. This contrasts with N-benzyl-N-cyclopropylamine (a secondary amine), which does inactivate P450. Subsequent DFT studies on N-cyclopropyl-N-methylaniline confirmed that N-demethylation is kinetically favored over cyclopropyl ring opening by a factor attributable to lower activation energy for hydrogen atom transfer from the N-methyl group [2]. While no direct head-to-head metabolic stability data exist for the target compound versus 2-(methylamino)pyridine-3-carbaldehyde in a single study, the established class behavior of N-cyclopropyl-N-methyl tertiary amines predicts that the target compound will undergo CYP450-mediated N-demethylation as its primary oxidative route, generating 2-(cyclopropylamino)pyridine-3-carbaldehyde as the major metabolite—a pathway unavailable to the N-des-cyclopropyl analog, which instead undergoes direct oxidative deamination.

Metabolic stability CYP450 N-dealkylation Cyclopropylamine

Aldehyde Reactivity and PROTAC Linker Compatibility: Bifunctional Aldehyde-Tertiary-Amine Architecture vs. Aryl-Cyclopropyl Analogs

2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde presents a unique bifunctional architecture combining a reactive aldehyde electrophile at position 3 with a tertiary amine at position 2. This differs fundamentally from 2-cyclopropylnicotinaldehyde (CAS 921760-70-5), which bears a cyclopropyl group directly attached to the pyridine ring via a C–C bond and lacks any amino functionality . The aldehyde group in the target compound can participate in imine (Schiff base) formation with primary amines or hydrazines—a key reaction for constructing PROTAC linkers, where aldehyde-containing building blocks are employed to create cleavable or non-cleavable connections between target-protein ligands and E3 ligase recruiters . The 2-(methylamino)pyridine-3-carbaldehyde scaffold is explicitly marketed for imine-based PROTAC design ; the N-cyclopropyl analog extends this utility by providing enhanced lipophilicity and metabolic stability (see Evidence Items 1 and 2) while retaining the aldehyde reactivity handle. Critically, the tertiary amine in the target compound cannot form imines itself (unlike secondary-amine analogs), ensuring chemoselective reaction at the aldehyde group without competing amine-aldehyde self-condensation.

PROTAC linker Imine condensation Bifunctional building block Click chemistry

Kinase Inhibitor Scaffold Precedent: 2-Aminopyridine-3-carbaldehyde Core in IKKE/TBK1 and TAM Family Kinase Programs

The 2-aminopyridine-3-carbaldehyde scaffold is a recognized privileged core in kinase inhibitor design. Patent literature explicitly describes 2-amino-pyridine-3-carbaldehyde derivatives as key intermediates for analogs of amlexanox, which are selective inhibitors of the non-canonical IκB kinases TBK1 and IKKε [1]. Cyclopropyl-substituted aminopyridines have been claimed as TAM family kinase inhibitors (Tyro3, Axl, Mer) in multiple patent filings [2]. The N-cyclopropyl group in 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde provides steric bulk that, based on class-level SAR for kinase ATP-binding pocket interactions, can enhance selectivity by filling hydrophobic back pockets that are not accessed by N-methyl or N-ethyl analogs [3]. While no direct IC₅₀ data exist for the target compound itself against a defined kinase panel, the scaffold architecture maps directly onto the core of known TBK1/IKKε inhibitor chemotypes. Procurement of this specific building block—rather than the N-des-cyclopropyl or N-isopropyl variants—positions medicinal chemistry teams to explore the cyclopropyl steric parameter in SAR studies without requiring a custom synthesis of the key intermediate.

Kinase inhibitor TBK1 IKKε TAM kinase Scaffold hopping

Regiochemical Position Effect: 2- vs. 6-Substitution Alters Aldehyde Electronic Environment and Reactivity

2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde and its positional isomer 6-[cyclopropyl(methyl)amino]pyridine-3-carbaldehyde (CAS 1292369-72-2) share identical molecular formula (C₁₀H₁₂N₂O) and molecular weight (176.21 g/mol) . However, the position of the cyclopropyl(methyl)amino substituent relative to the aldehyde group differs critically: in the 2-substituted isomer (target compound), the electron-donating amino group is ortho to the aldehyde, exerting both resonance (+M) and inductive (+I) effects that increase electron density at the carbonyl carbon. In the 6-substituted isomer, the amino group is para to the aldehyde, transmitting primarily resonance effects through the pyridine ring without ortho steric influence. This positional difference is expected to manifest in differential aldehyde ¹H NMR chemical shifts (ortho-amino shielding vs. para-amino), differential rates of nucleophilic addition (the ortho-amino group reduces electrophilicity at the carbonyl), and distinct coordination chemistry at the pyridine nitrogen. While no direct side-by-side reactivity study exists, the established principles of pyridine electronic structure predict that the 2-substituted isomer will show attenuated aldehyde electrophilicity compared to the 6-substituted isomer, which may be advantageous when chemoselectivity between two electrophilic sites is required in multi-step syntheses.

Regiochemistry Aldehyde reactivity Electronic effects Nucleophilic addition

Optimal Deployment Scenarios for 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde in Drug Discovery and Chemical Biology


Kinase Inhibitor SAR Exploration Targeting TBK1/IKKε or TAM Family Kinases

Use 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde as the core aldehyde building block for constructing 2-aminopyridine-based kinase inhibitor libraries. The aldehyde serves as a handle for reductive amination, hydrazone formation, or Knoevenagel condensation to introduce diverse side chains, while the pre-installed N-cyclopropyl-N-methyl group probes a sterically constrained hydrophobic pocket in the kinase ATP-binding site. The scaffold maps onto patent-validated TBK1/IKKε inhibitor chemotypes, reducing SAR exploration risk compared to de novo scaffold design [1]. The enhanced LogP (+0.48 vs. N-des-cyclopropyl analog) and zero H-bond donor count make this intermediate particularly suitable for optimizing cell permeability in kinase inhibitor series where CNS exposure may be desired .

PROTAC Linker Construction via Chemoselective Aldehyde Condensation

Deploy the aldehyde functionality for imine or oxime ether formation with aminooxy- or hydrazide-terminated linker precursors, while the tertiary amine at the 2-position remains inert and available for subsequent metal-catalyzed cross-coupling or quaternization. This orthogonal reactivity enables sequential, protecting-group-free PROTAC assembly: (1) aldehyde condensation to attach the linker, (2) tertiary amine-directed C–H functionalization or N-alkylation to install the E3 ligase ligand. The zero HBD count of the tertiary amine eliminates competing imine formation at the amino group, a limitation encountered with secondary-amine analogs such as 2-(methylamino)pyridine-3-carbaldehyde . The cyclopropyl group further provides a rigid, low-molecular-weight hydrophobic element that can favorably occupy the linker-binding channel of the ternary complex [2].

Nicotinic Acetylcholine Receptor (nAChR) Ligand Design with α4β2 Subtype Selectivity

The aminocyclopropyl-pyridine scaffold is a validated pharmacophore for α4β2 nicotinic acetylcholine receptor ligands, with literature precedent demonstrating that amino-substituted cyclopropane rings connected to a pyridine nucleus confer potent binding and selectivity over muscarinic and ganglionic nicotinic receptors [3]. 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde provides a direct entry point into this chemical space, with the aldehyde serving as a synthetic handle for introducing diverse N-substituents via reductive amination to generate focused nAChR ligand libraries. The compound's LogP of 1.49 and TPSA of 33.2 Ų fall within CNS drug-like property space, supporting its use in neuropharmacology programs.

Metabolic Stability Optimization in Lead Series Containing Aminopyridine Cores

When a lead compound contains a 2-(methylamino)pyridine-3-carbaldehyde or 2-(ethylamino)pyridine-3-carbaldehyde substructure that shows unacceptable CYP450-mediated N-dealkylation, replace the N-alkyl group with the N-cyclopropyl-N-methyl motif of 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde. The class-level metabolic evidence indicates that N-cyclopropyl-N-methyl tertiary amines undergo preferential N-demethylation while the cyclopropyl ring remains intact, providing a predictable primary metabolite (2-(cyclopropylamino)pyridine-3-carbaldehyde) without mechanism-based P450 inactivation [4]. Use this building block to resynthesize the lead series and compare intrinsic clearance in human liver microsomes against the original N-alkyl analog.

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